2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
Description
Fundamental Principles of Organic Semiconductors for Optoelectronic Applications
Organic semiconductors are a unique class of materials where the electronic properties are intrinsic to the molecules themselves, rather than emerging from a crystalline lattice structure as in inorganic semiconductors. cam.ac.uk Their functionality in optoelectronic devices, which convert electricity into light and vice versa, is governed by the interaction of photons and electrons within the material. pageplace.de Key to their operation are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are analogous to the valence and conduction bands in inorganic semiconductors. The energy difference between the HOMO and LUMO levels constitutes the material's bandgap.
Charge carriers in organic materials are localized entities known as polarons, which are charges coupled with a local distortion of the molecule. cam.ac.uk The movement of these polarons between molecules is a critical process for charge transport. The efficiency of optoelectronic devices is heavily influenced by the optical and electronic properties of the organic semiconductors used, including their ability to absorb and emit light and to transport charges effectively. wiley.com
Significance of Donor-Acceptor (D-A) Molecular Architectures in Organic Electronics
A powerful strategy in the design of high-performance organic electronic materials is the use of a donor-acceptor (D-A) molecular architecture. acs.orguv.es In this design, an electron-donating (donor) part of the molecule is covalently linked to an electron-accepting (acceptor) part. This arrangement allows for the tuning of the material's electronic and optical properties. mdpi.com
The D-A structure facilitates intramolecular charge transfer (ICT), which can lead to a number of beneficial effects. For instance, it can improve charge balance within a device, reduce the driving voltage, and enhance the efficiency of light emission or charge generation. acs.org The HOMO energy levels are largely determined by the donor moiety, while the LUMO levels are controlled by the acceptor. mdpi.com This separation allows for independent tuning of the bandgap and charge transport characteristics. The linkage between the donor and acceptor units is also crucial, as it can be used to control the degree of separation between the HOMO and LUMO and to fine-tune the emission color. acs.org
Overview of Carbazole (B46965) and 1,3,5-Triazine (B166579) Moieties in Functional Materials
Carbazole is a well-known electron-donating moiety that is frequently incorporated into organic electronic materials. rsc.orgmdpi.com Its popularity stems from its excellent hole-transporting properties, good thermal and environmental stability, and its rigid, planar structure. rsc.orgmdpi.com The nitrogen atom in the carbazole ring possesses a lone pair of electrons that can be donated, making it an effective building block for hole-transport materials and the donor component in D-A systems. rsc.org The carbazole nucleus can be functionalized at various positions, allowing for the synthesis of a wide range of materials with tailored properties. mdpi.com
1,3,5-Triazine , also known as s-triazine, is a symmetrical, nitrogen-containing heterocycle that acts as a potent electron acceptor. researchgate.net Its high electron affinity and planar structure make it a valuable component for electron-transporting materials. rsc.org The three nitrogen atoms in the triazine ring withdraw electron density, leading to a low-lying LUMO level. researchgate.net Similar to carbazole, the triazine core can be readily functionalized, enabling the creation of diverse molecular architectures for various optoelectronic applications. researchgate.net The combination of carbazole and triazine units within a single molecule has been shown to yield materials with significantly improved performance in devices like organic light-emitting diodes (OLEDs). researchgate.net
Research Significance and Scope of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine in Contemporary Organic Electronics
The compound This compound , often abbreviated as TczTrz, stands as a prime example of the successful implementation of the D-A design principle. In this star-shaped molecule, three electron-donating carbazole units are attached to a central electron-accepting 1,3,5-triazine core. This structure imparts excellent thermal stability and bipolar charge transport characteristics, meaning it can transport both holes (via the carbazole moieties) and electrons (via the triazine core).
The distinct separation of the HOMO, located on the carbazole units, and the LUMO, centered on the triazine core, is a key feature of this molecule. rsc.org This separation is beneficial for achieving balanced charge transport, which is crucial for high-efficiency OLEDs. Research has demonstrated that materials like TczTrz can function as highly effective host materials in phosphorescent OLEDs (PhOLEDs), contributing to low operating voltages and high efficiencies. rsc.org The study of TczTrz and similar carbazole-triazine hybrids continues to be an active area of research, with the aim of developing even more efficient and stable materials for next-generation organic electronic devices. researchgate.netrsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 134984-37-5 | sigmaaldrich.com |
| Linear Formula | C39H24N6 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | >97% | sigmaaldrich.comfishersci.ca |
| Molecular Category | Organic Semiconductor, Electron Transport Material | aprilsci.com |
Structure
2D Structure
Properties
IUPAC Name |
9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMKKHOVKWGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633595 | |
| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134984-37-5 | |
| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine
Precursor Synthesis and Intermediate Functionalization Strategies
The primary precursors for the synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine are carbazole (B46965) and cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The functionalization of these precursors is a key strategy to influence the properties of the final product.
The carbazole nucleus can be functionalized at the 3-, 6-, and 9- positions. researchgate.netmdpi.com Functionalization at the C3 and C6 positions is typically achieved through electrophilic aromatic substitution reactions. chim.it For substitution at the N9-position, deprotonation of the N-H bond is a common first step. For instance, carbazole can be converted to its potassium salt by reacting it with a base like aqueous potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF). researchgate.net This salt can then be used in subsequent reactions.
Cyanuric chloride serves as the triazine core and is highly susceptible to nucleophilic substitution of its chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for sequential and controlled introduction of different nucleophiles. This property is exploited to create mono-, di-, and trisubstituted triazine derivatives. The synthesis of an important intermediate, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, involves the reaction of the potassium salt of carbazole with cyanuric chloride. researchgate.net This monosubstituted derivative can then be further functionalized by replacing the remaining two chlorine atoms.
Direct Synthesis Routes for 1,3,5-Triazine-Carbazole Hybrid Structures
The formation of the bond between the carbazole and triazine units is typically achieved through direct synthesis routes, primarily involving nucleophilic aromatic substitution.
Nucleophilic aromatic substitution is the cornerstone for synthesizing this compound and its derivatives. The electron-deficient nature of the triazine ring makes it highly reactive towards nucleophiles like the carbazolide anion.
The synthesis of the intermediate 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is a prime example of this reaction. It is prepared by an addition-elimination reaction between carbazole and 2,4,6-trichlorotriazine in the presence of a base. researchgate.net The reaction typically proceeds by first forming the potassium salt of carbazole, which then acts as the nucleophile, attacking one of the carbon atoms on the cyanuric chloride ring and displacing a chloride ion. researchgate.net
To achieve the final trisubstituted product, this reaction is carried out sequentially. After the first substitution, the resulting dichlorotriazine derivative is reacted with two more equivalents of the carbazolide anion. The temperature of the reaction is a critical parameter that needs to be controlled to achieve the desired degree of substitution. Generally, the first substitution occurs at a lower temperature, while subsequent substitutions require higher temperatures.
The synthesis of this compound and its intermediates can often be achieved without the need for a transition metal catalyst. These approaches rely on the inherent reactivity of the starting materials.
A common catalyst-free method involves the use of a base to deprotonate the carbazole, thereby generating a potent nucleophile. For example, the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole is conducted by first treating carbazole with aqueous potassium hydroxide. researchgate.net The resulting potassium salt of carbazole is then reacted with cyanuric chloride. researchgate.net The reaction mixture is initially stirred at room temperature and then refluxed to drive the substitution to completion. researchgate.net This base-mediated approach is efficient, yielding the monosubstituted product in high yields (around 93%). researchgate.net The subsequent substitutions to form the final trisubstituted compound would follow a similar base-mediated, catalyst-free pathway, likely requiring more forcing conditions such as higher temperatures to replace the remaining less reactive chlorine atoms.
Advanced Purification Techniques for High-Purity Compounds
The purity of this compound is critical for its application in electronic devices. Therefore, advanced purification techniques are employed to achieve high-purity materials, often exceeding 98%. tcichemicals.com
Sublimation is a widely used and effective method for purifying this compound. tcichemicals.com This technique is particularly suitable for organic materials with high thermal stability. By heating the crude product under high vacuum, it transitions directly from a solid to a gas phase and is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind. Commercial suppliers often specify that the compound has been purified by sublimation to indicate a high degree of purity. tcichemicals.com
Column chromatography is another common purification technique for triazine derivatives. While specific details for the tris(carbazolyl)triazine are not extensively documented, related compounds are often purified using this method. For example, intermediates and other substituted triazines can be purified by flash chromatography using solvent systems like hexane and ethyl acetate or hexane and dichloromethane.
Recrystallization is also a fundamental technique used for purification. The crude product can be dissolved in a suitable hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution. For instance, the intermediate 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole can be grown as single crystals by slow evaporation from a chloroform solution. researchgate.net
Structural Characterization and Confirmation Methodologies
The structural confirmation of this compound and its intermediates is established using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure. For the intermediate 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, the 1H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons of the carbazole unit. researchgate.net The 13C NMR spectrum provides further confirmation with signals corresponding to the carbon atoms in both the carbazole and triazine rings. researchgate.net
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.
Single-Crystal X-ray Diffraction provides unambiguous proof of the molecular structure and offers detailed information about bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. The crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole has been determined, revealing a nearly planar geometry. researchgate.net This technique is invaluable for understanding the intermolecular interactions, such as π-stacking, which can influence the material's electronic properties. researchgate.net
Infrared (IR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy are also employed to characterize the compounds, providing information about functional groups and electronic transitions, respectively.
Below are data tables summarizing the characterization data for the key intermediate, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.
Table 1: NMR Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole researchgate.net Data acquired in DMSO-d6.
| Type | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| 1H NMR | 8.12 (d) | 2 Aromatic Protons |
| 7.51 (d) | 2 Aromatic Protons | |
| 7.40 (dd) | 2 Aromatic Protons | |
| 7.19 (d) | 2 Aromatic Protons | |
| 13C NMR | 140.09 | C-4 |
| 125.53 | C-2 | |
| 123.06 | C-15 | |
| 120.00 | C-9 | |
| 118.7 | C-8 |
Table 2: Crystal Data and Structure Refinement for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₈Cl₂N₄ |
| Formula weight | 315.15 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Unit cell dimensions | a = 20.280(3) Å |
| b = 8.0726(14) Å | |
| c = 16.005(3) Å | |
| α = 90° | |
| β = 98.947(3)° | |
| γ = 90° | |
| Volume | 2588.3(8) ų |
Electronic Structure and Frontier Molecular Orbital Engineering of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine
Localization and Spatial Separation of Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs)
A defining characteristic of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is the distinct spatial localization of its frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is primarily located on the electron-donating carbazole (B46965) moieties. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting triazine core. This spatial separation of the HOMO and LUMO is a direct consequence of the molecule's donor-acceptor design.
This segregation of frontier orbitals is a key factor in promoting efficient charge separation and transport upon photoexcitation. nih.gov The physical separation minimizes the energy overlap between the ground and excited states, which is advantageous for applications in organic electronics. Theoretical calculations, such as those performed using Density Functional Theory (DFT), have been employed to visualize and confirm the distribution of these orbitals. researchgate.net
Intramolecular Charge Transfer (ICT) Characteristics and Mechanisms
The donor-acceptor nature of this compound gives rise to strong intramolecular charge transfer (ICT) upon excitation. When the molecule absorbs light, an electron is promoted from the HOMO (on the carbazole units) to the LUMO (on the triazine unit). This process results in a significant redistribution of electron density, creating a charge-separated excited state.
The efficiency of this ICT is influenced by the electronic coupling between the donor and acceptor components. In molecules with a similar donor-acceptor-donor (D-A-D) structure, the emission wavelength can be significantly influenced by the electronic nature of substituents, with electron-withdrawing groups leading to red-shifted emissions. rsc.org The ICT characteristics are fundamental to the photophysical properties of the material, including its fluorescence and potential for thermally activated delayed fluorescence (TADF). rsc.org
Influence of Electron-Donating Carbazole and Electron-Accepting Triazine Units
The electronic behavior of this compound is a direct result of the interplay between its constituent parts. The carbazole units act as potent electron donors. nih.govmdpi.com Carbazole is a rigid, planar heterocyclic compound with a nitrogen heteroatom and a large π-conjugated system, which facilitates efficient electron donation and charge carrier mobility. mdpi.com
In contrast, the 1,3,5-triazine (B166579) ring is a strong electron-accepting moiety. This electron deficiency is due to the presence of three electronegative nitrogen atoms within the aromatic ring. The combination of the electron-rich carbazole donors and the electron-poor triazine acceptor creates a robust donor-acceptor system. nih.gov This arrangement is crucial for establishing the separated frontier molecular orbitals and enabling efficient intramolecular charge transfer. nih.govrsc.org
Modulation of Electronic Energy Levels through Structural Design
The electronic energy levels of molecules based on the carbazole-triazine framework can be precisely tuned through strategic structural modifications. Introducing different substituents to the core structure can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap.
For instance, in related carbazole-triazine systems, the introduction of electron-withdrawing groups can lead to a red-shift in the emission wavelength. rsc.org In other derivatives, the addition of a bromine atom has been shown to widen the energy bandgap by lowering the HOMO energy level and raising the LUMO energy level. rsc.org This tunability allows for the rational design of materials with specific electronic and optical properties tailored for various applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgsigmaaldrich.cn
Table 1: Electronic Properties of Related Carbazole-Triazine Derivatives
| Compound Name | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Energy Gap (eV) |
|---|---|---|---|
| OTrPhCz | -5.83 rsc.org | -2.88 rsc.org | 2.95 |
| OTrPhCzBr | -5.96 rsc.org | -2.71 rsc.org | 3.25 |
| DCzTrz | -5.88 sigmaaldrich.cn | -2.86 sigmaaldrich.cn | 3.02 |
Note: The data presented is for structurally related compounds to illustrate the effects of molecular design on electronic properties.
Excited State Dynamics and Photophysical Phenomena of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine
Singlet and Triplet Exciton (B1674681) Generation, Dissipation, and Radiative Decay Pathways
Upon absorption of light, TCTA-TRZ is promoted to an excited singlet state (S₁). From this state, the molecule can relax through several pathways. One is radiative decay, where the energy is released as fluorescence, contributing to the material's light-emitting properties. In toluene (B28343), TCTA-TRZ exhibits a violet-blue fluorescence with an emission peak at approximately 397 nm. nih.gov In the solid state, as a thin film, this emission peak shifts to 408 nm. nih.gov
Alternatively, the excited singlet state can undergo non-radiative decay, where the energy is dissipated as heat, or it can transition to a triplet state (T₁) through a process called intersystem crossing (ISC). Once in the triplet state, the molecule can again decay radiatively via phosphorescence, though this is typically a much slower process than fluorescence, or decay non-radiatively. The generation of both singlet and triplet excitons is a key feature of organic molecules used in light-emitting applications.
A study on related carbazole-triazine derivatives has shown that the radiative decay rate (kᵣ) for fluorescence is on the order of 10⁷ s⁻¹. researchgate.net The efficiency of these radiative pathways is quantified by the photoluminescence quantum yield (PLQY), which represents the ratio of emitted photons to absorbed photons.
| Compound | Solvent/State | Emission Peak (nm) | CIE Coordinates |
|---|---|---|---|
| TCTA-TRZ | Toluene | 397 | (0.155, 0.067) |
| TCTA-TRZ | Film | 408 | - |
Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Processes
Intersystem crossing (ISC) is a spin-forbidden process that allows the molecule to transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). The efficiency of this process is crucial in determining the ultimate fate of the absorbed energy. In many organic molecules, the generation of non-emissive triplet excitons is a loss mechanism for fluorescence-based devices.
Quantum chemical studies on related acridine-triazine molecules have shown that vibronic spin-orbit interactions can mediate both forward and reverse intersystem crossing. jst.go.jp Low-frequency vibrational modes that alter the distance and alignment of the donor and acceptor units can tune the energy levels of the singlet and triplet states, bringing them into resonance and enhancing the ISC and RISC rates. jst.go.jp
Strategies for Modulating Singlet-Triplet Energy Splitting (ΔEST)
The magnitude of the singlet-triplet energy splitting (ΔEST) is a critical parameter for materials intended for TADF applications. A small ΔEST is essential for efficient RISC. The molecular design of TCTA-TRZ, with its donor-acceptor character, inherently promotes a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-donating carbazole (B46965) units, while the LUMO is centered on the electron-accepting triazine core. This spatial separation reduces the electron exchange energy, which is a major contributor to the ΔEST.
Several strategies can be employed to further modulate the ΔEST in carbazole-triazine systems:
Introducing Substituents: Attaching electron-withdrawing or electron-donating groups to the carbazole or triazine moieties can fine-tune the HOMO and LUMO energy levels and their spatial overlap, thereby influencing the ΔEST. For instance, studies on related pyrimidine-carbazole emitters have demonstrated that electron-withdrawing substituents on the acceptor unit can lower the ΔEST. vu.lt
Varying the Linking Position: The connectivity between the donor and acceptor units plays a crucial role. For example, meta-substitution in a carbazole-triazine hybrid has been shown to result in a less twisted conformation compared to ortho-substitution, which can affect the electronic coupling and, consequently, the ΔEST. rsc.org
Steric Hindrance: Introducing bulky groups can induce a twist in the molecular backbone, further separating the HOMO and LUMO and reducing the ΔEST.
Theoretical calculations on a series of triazine-based molecules, including TCTA-TRZ, have been performed to understand their electronic structures and predict their photophysical properties. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| TCTA-TRZ | -5.87 | -2.21 | 3.66 |
| TIDT | -5.83 | -2.09 | 3.74 |
| TDBCZT | -5.69 | -2.12 | 3.57 |
Exciton Lifetime Analysis and Energy Transfer Mechanisms
The exciton lifetime is the average time an exciton exists before recombining. It is a critical parameter that influences the efficiency of light emission and energy transfer processes. The lifetime of the singlet state (τs) is typically in the nanosecond range, while the triplet state lifetime (τt) can be much longer, often in the microsecond to millisecond range.
In TCTA-TRZ and related materials, energy transfer can occur between neighboring molecules. This can take the form of Förster resonance energy transfer (FRET) for singlet excitons or Dexter energy transfer for triplet excitons. FRET is a long-range dipole-dipole coupling mechanism, while Dexter transfer is a short-range process involving electron exchange. The efficiency of these energy transfer processes depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their intermolecular distance and orientation.
Solvatochromic Effects and Environmental Sensitivity of Emission
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent polarity. For donor-acceptor molecules like TCTA-TRZ, the excited state is often more polar than the ground state due to intramolecular charge transfer (ICT).
In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. The observation of a solvated bathochromic shift in related carbazole-triazine emitters confirms the charge-transfer nature of their excited states. rsc.org While a detailed solvatochromic study across a wide range of solvents for TCTA-TRZ is not extensively documented in the provided search results, the difference in its emission peak between toluene (a less polar solvent) and a solid-state film (a more polar environment) suggests some degree of environmental sensitivity. nih.gov The study of a triazine-based azo-azomethine dye has also highlighted the role of intramolecular hydrogen bonding and dipole moment changes in its positive solvatochromism. nih.gov
Charge Transport Characteristics of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine
Charge Carrier Mobility Measurements and Influencing Factors
The charge carrier mobility (μ), a measure of how quickly a charge carrier moves in an electric field, is a critical parameter for any semiconductor. For materials like 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, mobility is typically measured using techniques such as the time-of-flight (TOF) method or by analyzing the space-charge-limited current (SCLC) in single-carrier devices. researchgate.net The SCLC method, in particular, involves fitting the current density-voltage (J-V) characteristics of a device to the Mott-Gurney law.
| Compound Type | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
|---|---|---|---|
| Star-shaped Carbazole-Triazine Derivatives | Hole | > 1 x 10⁻³ | SCLC |
| Star-shaped 1,3,5-Triazine (B166579) Derivatives (e.g., T2T) | Electron | > 1 x 10⁻⁴ | TOF |
Several factors influence the charge carrier mobility in these organic thin films:
Molecular Structure: The degree of twisting between the donor (carbazole) and acceptor (triazine) units is critical. Studies on isomers have shown that a less twisted conformation can lead to dramatically higher hole and electron mobilities.
Film Morphology: The arrangement and packing of molecules in the solid state significantly impact the electronic coupling between adjacent molecules, which is essential for efficient charge hopping.
Purity: The presence of impurities can create traps that hinder charge transport. Sublimation is often used to purify the material and improve performance. nih.gov
Temperature and Electric Field: Mobility in organic semiconductors is often dependent on both temperature and the applied electric field.
Analysis of Charge Trapping Phenomena and Design Strategies for Mitigation
Charge trapping occurs when charge carriers become localized at defects or impurities within the material, impeding current flow and degrading device performance. In carbazole-triazine materials, trapping can be influenced by both intrinsic molecular properties and extrinsic factors.
One identified trapping mechanism involves the formation of molecular dimers. The specific spatial arrangement and relative rotation of molecules can create energetic traps that immobilize charge carriers. fishersci.ca Extrinsic traps can be introduced by environmental factors, with hydrated molecular oxygen being a plausible source of electron traps in some organic semiconductors.
Design strategies to mitigate charge trapping focus on molecular and structural engineering:
Molecular Design: Strategic chemical modification, such as the introduction of fluorine atoms onto the carbazole (B46965) units, has been shown to alter the molecular packing and electronic structure, effectively eliminating deep trap states and improving electron transport. fishersci.ca By modifying the steric hindrance and intermolecular interactions, it is possible to prevent the formation of trap-inducing dimer configurations.
Interface Engineering: In device structures, the use of specialized interlayers can improve charge injection and extraction, reducing the likelihood of charge accumulation and trapping at the semiconductor-electrode interface. researchgate.net
Purity Control: High-purity materials are essential to minimize trap sites. Purification techniques like thermal sublimation are standard practice to remove impurities that could act as charge traps. nih.gov
By understanding and controlling these phenomena, the performance and stability of devices based on this compound can be significantly enhanced.
Role as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
In PhOLEDs, which utilize triplet excitons to achieve high internal quantum efficiencies, the host material in the emissive layer plays a critical role. The host matrix must facilitate efficient charge transport and possess a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure effective energy transfer and prevent efficiency losses.
Triplet Exciton (B1674681) Confinement and Management
A crucial function of a host material in PhOLEDs is to confine triplet excitons on the guest molecules, where they can undergo radiative decay. ucla.edu this compound and related materials are excellent candidates for this role due to their high triplet energy (T₁) levels. ossila.com The carbazole and triazine moieties contribute to a wide bandgap and a high T₁ state, typically well above that of common green and red phosphorescent emitters. ucla.eduossila.com
Exciton Recombination Zone Engineering
The precise location of the exciton recombination zone within the emissive layer (EML) significantly impacts device efficiency and operational stability. The charge transport characteristics of the host material can be leveraged to engineer this zone. Materials like this compound, which possess good hole-transporting capabilities derived from the carbazole units, can be used to control the balance of charge carriers within the EML.
Research on green PhOLEDs has demonstrated that the thickness of the EML containing a host material can be varied to shift the recombination zone. acs.org For instance, in devices with a thin EML, the recombination zone may diffuse towards the interface with the hole transport layer. acs.orgresearchgate.net Conversely, by optimizing the EML thickness, the recombination zone can be confined within the EML, away from the interfaces, which minimizes exciton quenching and leads to enhanced quantum efficiency. acs.org In some device architectures, this compound could also serve as an exciton blocking layer due to its high LUMO level, further helping to confine recombination to the desired layer. ossila.com
Host-Guest Energy Transfer Dynamics and Efficiency Enhancement
For a PhOLED to be efficient, the excitons formed on the host molecules must be transferred effectively to the guest molecules. This energy transfer can occur via two primary mechanisms: Förster resonance energy transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons. In PhOLEDs, the Dexter mechanism, which requires wavefunction overlap between the host and guest, is the dominant pathway for triplet exciton transfer.
The use of a suitable host like this compound ensures a high rate of energy transfer to the phosphorescent dopant. When blended with guest emitters such as Iridium(III) complexes, the host-guest system can achieve high efficiencies. acs.org By optimizing the doping concentration of the guest within the host matrix, processes like triplet-triplet annihilation at high brightness can be suppressed, leading to improved efficiency and reduced efficiency roll-off. mdpi.com Studies on mixed-host systems, sometimes including a triazine-based material, have shown significant enhancements in current and power efficiencies. nih.gov
| Device Type | Host Material | Guest Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
|---|---|---|---|---|---|
| Green PhOLED | TCTA:Ir(ppy)₃ (15 nm EML) | Ir(ppy)₃ | 50 | Not Reported | acs.org |
| Green PhOLED with QW | TCTA:Ir(ppy)₃ | Ir(ppy)₃ | 52 | Not Reported | acs.org |
| Blue PhOLED | TCTA mixed host | FIrpic | 32.0 | 25.9 | nih.gov |
Note: The table includes data for TCTA [Tris(4-carbazoyl-9-ylphenyl)amine], a commonly used host material with properties relevant to the discussion, to illustrate typical performance metrics in PhOLEDs.
Utilization in Thermally Activated Delayed Fluorescence (TADF) OLEDs
The donor-acceptor (D-A) architecture of this compound, with carbazole as the donor and triazine as the acceptor, makes it an excellent candidate for TADF applications. mdpi.comnih.gov TADF materials can harvest triplet excitons through a process called reverse intersystem crossing (RISC), enabling high internal quantum efficiencies without the need for heavy metal phosphors. chinesechemsoc.org
Sensitizer Role in TADF-Sensitized Fluorescence OLEDs (TSF-OLEDs)
In TSF-OLEDs, also known as hyperfluorescence OLEDs, a TADF material is used as a sensitizer (or co-host) to transfer energy to a conventional fluorescent emitter. nih.gov This strategy combines the high efficiency of TADF with the narrow emission spectra and high stability of fluorescent dopants. researching.cn
As a sensitizer, this compound would first harvest both singlet and triplet excitons. The triplets are rapidly converted to singlets via RISC. Subsequently, all singlet excitons from the sensitizer are transferred to the fluorescent guest emitter, typically through efficient FRET. nih.gov This process allows the fluorescent emitter to overcome its theoretical 25% internal quantum efficiency limit. For efficient sensitization, the emission spectrum of the TADF material must have a good overlap with the absorption spectrum of the fluorescent dopant. nih.gov The use of TADF sensitizers has been shown to dramatically boost the external quantum efficiency (EQE) of fluorescent devices. nih.gov
Exciton Harvesting and Reverse Intersystem Crossing Facilitation
The efficiency of a TADF material is fundamentally dependent on its ability to facilitate RISC. This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). In D-A molecules like this compound, the highest occupied molecular orbital (HOMO) is localized on the carbazole donors, while the lowest unoccupied molecular orbital (LUMO) is on the triazine acceptor. The spatial separation of these frontier orbitals leads to a small exchange energy and thus a small ΔE_ST. researching.cn
The molecular design, including the number of donor units and the linkage geometry, can be tuned to optimize the ΔE_ST value and the rate of RISC (k_RISC). mdpi.comst-andrews.ac.uk A high k_RISC is crucial to efficiently up-convert triplets to singlets and to minimize the concentration of long-lived triplets, which can cause efficiency roll-off at high brightness. researching.cnresearchgate.net Studies on multi-carbazole substituted triazine emitters have demonstrated that this molecular design can lead to very high photoluminescence quantum yields (PLQY) and fast RISC rates, resulting in OLEDs with high external quantum efficiencies. mdpi.comst-andrews.ac.uk
| Compound | ΔE_ST (eV) | PLQY (%) | Device Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| m-CzTrz | Not Reported | Not Reported | 19.2 | Sky-Blue | rsc.org |
| PIC-TRZ | 0.11 | 39 | 5.3 | Sky-Blue | st-andrews.ac.uk |
| 5Cz-TRZ | 0.06 | 99 | 29.3 | Not Reported | st-andrews.ac.uk |
| 3ACR-TRZ | 0.015 | 98 | Not Reported | Not Reported | mdpi.com |
Structure Performance Relationships and Molecular Engineering Strategies for 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine Derivatives
Influence of Peripheral Carbazole (B46965) Substitution Patterns on Optoelectronic Properties
The substitution on the peripheral carbazole units of the TCT framework provides a powerful tool to modulate the electronic and photophysical properties of the resulting molecules. By introducing various functional groups at different positions of the carbazole moiety, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection/transport capabilities and emission characteristics.
Electron-donating groups, such as tert-butyl, are often introduced to raise the HOMO energy level, which can facilitate hole injection from the anode in organic light-emitting diodes (OLEDs). For instance, the introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole rings can also enhance the solubility and morphological stability of the thin films.
Conversely, the incorporation of electron-withdrawing groups like halogens (chloro, bromo) can lower both the HOMO and LUMO energy levels. This can be advantageous for improving air stability and can also influence the emission color. For example, the introduction of bromine atoms has been shown to widen the energy bandgap by lowering the HOMO and raising the LUMO levels. rsc.org Studies on chloro-substituted carbazole dyes have also demonstrated a clear influence on their electrochemical and optical properties.
The position of the substituent on the carbazole ring is also critical. Substitution at the 3, 6, or 9 positions can lead to different electronic effects due to the varying degrees of conjugation with the carbazole's pi-system.
| Derivative Name | Substituent on Carbazole | HOMO (eV) | LUMO (eV) | Emission Max (nm) | Key Findings |
| OTrPhCz | Carbazole at ortho-position of phenyl linker | -5.83 | -2.88 | - | Double substituted emitter with high fluorescence ability. rsc.org |
| OTrPhCzBr | 2-Brominated carbazole at ortho-position of phenyl linker | -5.96 | -2.71 | - | Introduction of bromine widens the bandgap. rsc.org |
| TCT derivatives with tert-butyl groups | 3,6-di-tert-butyl | - | - | 400-600 | High quantum yield of fluorescence. researchgate.net |
| 9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) | Chloro on triazine core | - | - | - | Intermediate for further functionalization. bldpharm.com |
| 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile | Chloro on a linked phenyl ring | - | - | - | A derivative with potential for optoelectronic applications. chemspider.com |
Effects of Linker Groups between Core and Peripherals on Electronic Coupling
The nature of the linker group connecting the central 1,3,5-triazine (B166579) core and the peripheral carbazole units plays a crucial role in determining the degree of electronic communication between these two components. The linker can influence the molecular geometry, the extent of pi-conjugation, and consequently, the charge transport and photophysical properties of the molecule.
Directly linking the carbazole nitrogen to the triazine ring results in a highly twisted structure due to steric hindrance. This twisting can disrupt the electronic coupling between the donor (carbazole) and acceptor (triazine) moieties, which is a key strategy in designing materials for thermally activated delayed fluorescence (TADF).
Introducing a phenyl linker between the carbazole and triazine can modulate this twisting. The substitution pattern on the phenyl ring (ortho, meta, or para) significantly impacts the dihedral angle between the carbazole and triazine planes. For example, a meta-phenyl linker has been shown to result in a less twisted conformation compared to an ortho-linker, leading to higher charge carrier mobilities. nih.gov The insertion of a methyl group on the phenyl linker can further distort the molecular backbone, leading to a higher triplet energy. nih.gov
Other linker groups, such as thiophene, have also been explored. Thiophene is a well-known electron-rich aromatic ring that can facilitate intramolecular charge transfer and red-shift the emission spectrum. The electronic coupling in thiophene-bridged carbazole systems has been shown to be notable. nih.gov Fluorenyl linkers have also been utilized, offering another avenue to tune the electronic and photophysical properties. mdpi.com
| Derivative Name | Linker Group | Dihedral Angle (°) | Charge Mobility (cm²/Vs) | Emission Max (nm) | Key Findings |
| m-CzTrz | meta-phenyl | Less twisted | Higher hole and electron mobilities | Sky-blue | Less twisted conformation enhances charge transport. nih.gov |
| TrzmPCz | 2-methylphenyl | Distorted backbone | - | - | Methyl substitution increases triplet energy. nih.gov |
| Thiophene-linked carbazole-triazine | Thiophene | - | - | - | Thiophene functionalization can modulate charge carrier mobility. rsc.org |
| Fluorenyl-linked carbazole-triazine | Fluorenyl | - | - | - | Can lead to highly luminescent materials. mdpi.com |
Conformational Mobility and its Impact on Charge Transport and Emission
The conformational flexibility of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine derivatives has a profound impact on their solid-state properties, particularly charge transport and emission characteristics. The degree of rotational freedom between the carbazole donors and the triazine acceptor core dictates the extent of intramolecular charge transfer (ICT) and the energy levels of the excited states.
In the solid state, molecules can adopt a range of conformations, leading to a distribution of dihedral angles. This distribution can result in a broad energy distribution of the charge-transfer triplet states. acs.org For materials exhibiting thermally activated delayed fluorescence (TADF), a twisted conformation is often desirable to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC). The dihedral angle between the donor and acceptor units is a critical parameter in controlling this energy gap.
However, excessive conformational mobility can be detrimental. Large-amplitude molecular motions can lead to non-radiative decay pathways, reducing the photoluminescence quantum yield (PLQY). Rigidifying the molecular structure, for instance by introducing bulky substituents or through specific linkage patterns, can suppress these non-radiative pathways and enhance emission efficiency.
The conformational mobility also influences charge transport. A more planar conformation generally leads to stronger intermolecular pi-pi stacking and better charge transport pathways. Conversely, a highly twisted conformation can disrupt this stacking, potentially leading to lower charge mobility. Therefore, a balance must be struck between achieving the desired electronic properties through conformational twisting and maintaining efficient charge transport.
Relationship between Molecular Packing, Film Morphology, and Device Stability
The performance and longevity of optoelectronic devices are not solely determined by the intrinsic properties of individual molecules but are also heavily influenced by the collective behavior of these molecules in the solid state. The molecular packing in thin films and the resulting film morphology are critical factors that govern charge transport, exciton (B1674681) dynamics, and ultimately, device stability.
The way in which TCT derivatives arrange themselves in a thin film can significantly affect charge carrier mobility. Well-ordered crystalline domains with significant pi-pi stacking can provide efficient pathways for charge transport, leading to lower operating voltages and higher device efficiencies. For instance, the crystal packing of a dichloro-substituted carbazole-triazine hybrid revealed pi-stacked columns which are favorable for charge transport. mdpi.com
The morphology of the film, including its uniformity, smoothness, and the presence of grain boundaries, also plays a crucial role. A smooth and uniform film is essential for preventing short circuits and ensuring consistent device performance across its area. The formation of amorphous or glassy states, which can be induced by lower flexibility in the molecular structure, can lead to smoother films and inhibit crystallization, which might be beneficial for long-term operational stability. acs.org
Device stability, particularly the operational lifetime and efficiency roll-off at high brightness, is intimately linked to the morphological and structural integrity of the organic layers. Morphological changes under electrical stress and heat, such as crystallization or phase separation, can lead to the formation of charge traps and non-radiative recombination centers, causing a decline in device performance over time. Therefore, designing molecules that form stable and robust thin films is a key strategy for improving the longevity of OLEDs and other organic electronic devices. Research on carbazole and triazine-based materials has shown that achieving good thermal stability is crucial for their application in thin-film devices. ijtrd.com
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| TCT | This compound |
| OTrPhCz | 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole |
| OTrPhCzBr | 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-2-bromo-9H-carbazole |
| m-CzTrz | 9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole |
| TrzmPCz | 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-methylphenyl)-9-phenyl-9H-carbazole |
| - | 9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) |
| - | 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile |
Advanced Characterization Techniques for Functional Assessment of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine in Applied Contexts
Time-Resolved Photoluminescence Spectroscopy for Excited State Dynamics
Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for probing the excited state dynamics of TCTA. By measuring the decay of photoluminescence intensity over time, researchers can determine the lifetime of excited states and understand the various de-excitation pathways, such as fluorescence, phosphorescence, and non-radiative decay. In the context of OLEDs, TRPL helps in understanding processes like thermally activated delayed fluorescence (TADF), which is crucial for achieving high internal quantum efficiencies. nih.govacs.org
Studies on materials similar to TCTA have utilized TRPL to characterize prompt and delayed fluorescence, phosphorescence, and the effects of oxygen quenching to elucidate the reverse intersystem crossing (rISC) mechanism. nih.govacs.org For instance, in some systems, after photoexcitation, emission from the first singlet excited state (S1) competes with thermally activated intersystem crossing (ISC) to a higher triplet state (T2). nih.gov The subsequent dynamics, including internal conversion from T2 to the lowest triplet state (T1) and rISC from T2 back to S1, are critical for the TADF process. nih.gov Understanding these dynamics is essential for designing efficient OLED emitters.
Transient Absorption Spectroscopy for Charge Carrier Dynamics
Transient absorption spectroscopy (TAS) is a versatile technique used to study the dynamics of photoexcited charge carriers, such as electrons and holes. nih.gov It provides information on charge carrier generation, trapping, and recombination processes, which are fundamental to the operation of organic semiconductor devices. nih.govpsecommunity.org In the context of TCTA, TAS can be employed to understand how charge carriers move through the material, a critical factor for its function as a hole transport layer. researchgate.net
TAS works by exciting the sample with a pump pulse and then probing the changes in absorption with a second, time-delayed probe pulse. This allows for the monitoring of the population of excited states and charge carriers over time scales ranging from femtoseconds to milliseconds. nih.gov By analyzing the transient spectra and their kinetics, one can distinguish between different species, such as singlet and triplet excitons, and track their evolution. nih.gov This information is vital for optimizing the charge transport properties of TCTA and minimizing charge carrier recombination losses in OLEDs. researchgate.net
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, which correspond to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For TCTA, these energy levels are critical for ensuring efficient charge injection and transport in an OLED device stack. The HOMO level of TCTA should align well with the anode work function and the HOMO level of the adjacent emissive layer to facilitate hole injection and transport. Conversely, its high-lying LUMO level makes it suitable as an electron-blocking material. ossila.com
In a typical CV experiment, the current at a working electrode is measured as the potential is swept linearly with time. The resulting voltammogram shows peaks corresponding to the oxidation and reduction processes of the material. From the onset potentials of these peaks, the HOMO and LUMO energy levels can be estimated. For example, studies on carbazole (B46965) and triazine derivatives have successfully used CV to determine their energy levels, providing crucial data for device engineering. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Measurement Conditions |
| TCTA | 5.83 | 2.43 | ossila.com |
| OTrPhCz | -5.83 | -2.88 | rsc.org |
| OTrPhCzBr | -5.96 | -2.71 | rsc.org |
X-ray Diffraction for Solid-State Structure and Packing
X-ray diffraction (XRD) is an indispensable technique for determining the crystal structure and solid-state packing of materials. For organic semiconductors like TCTA, the arrangement of molecules in the solid state significantly influences their charge transport properties. Single-crystal XRD provides the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com
For instance, XRD studies on a carbazole-triazine hybrid revealed a monoclinic crystal system with a specific space group and unit cell dimensions. researchgate.netmdpi.com Such information is crucial for understanding how molecules pack together and can reveal the presence of π–π stacking, which can facilitate charge transport. mdpi.com Powder XRD is also used to characterize the crystallinity of thin films, which is important for device fabrication and performance. researchgate.net The comparison of experimental powder XRD patterns with simulated patterns from single-crystal data can confirm the phase and purity of the material. researchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | Monoclinic | C2/c | a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)° |
| OTrPhCz | Monoclinic | P21/n | |
| OTrPhCzBr | Monoclinic | P21/n | |
| OSTrPhCz | Triclinic | P-1 |
Data for OTrPhCz, OTrPhCzBr, and OSTrPhCz from reference rsc.org. Data for 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole from references researchgate.netmdpi.com.
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that is widely used to characterize the surface morphology of thin films used in OLEDs. The morphology of the TCTA layer, including its roughness and uniformity, can significantly impact device performance by affecting charge injection at interfaces and the potential for short circuits.
AFM provides three-dimensional topographical images of the film surface with nanoscale resolution. This allows for the quantitative analysis of surface features, such as grain size and root-mean-square (RMS) roughness. For OLEDs, a smooth and uniform TCTA film is generally desired to ensure good contact with adjacent layers and to prevent localized high electric fields that could lead to device degradation. The morphology of films containing TCTA has been studied to understand how processing conditions and blending with other materials affect the final film structure and, consequently, the device efficiency and stability. osti.govnih.gov
Computational Studies and Theoretical Modeling of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine and Its Derivatives
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of molecules. nih.gov It allows for the precise calculation of a molecule's three-dimensional structure by finding the lowest energy arrangement of its atoms. researchgate.netstackexchange.com This geometry optimization is crucial as the electronic properties of a molecule are intrinsically linked to its structure.
In the context of TCTA and its derivatives, DFT calculations are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a detailed picture of the molecule's most stable conformation. For instance, studies on similar triazine-carbazole hybrids have utilized DFT to confirm their almost planar geometry, a feature that can significantly influence electronic coupling and charge transport. mdpi.com
Beyond geometry, DFT is instrumental in elucidating the ground state electronic structure. It provides access to the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are fundamental to understanding a material's electronic behavior. The HOMO level is related to the ionization potential and its ability to donate an electron, while the LUMO level corresponds to the electron affinity and its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that determines the electronic and optical properties of the material. For example, in studies of related carbazole-triazine emitters, DFT calculations have been used to determine HOMO and LUMO energy levels, which were found to be in good agreement with experimental values. rsc.org
The choice of the functional and basis set within DFT calculations is critical for obtaining accurate results. nih.gov Various functionals, from local-density approximations to more complex hybrid functionals, are available, and their suitability can depend on the specific properties being investigated. nih.govrub.de For instance, benchmark studies have been performed to identify the most precise theoretical methods for optimizing the geometry of different types of molecules. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose, offering a good balance between accuracy and computational cost for predicting the excited state properties of molecules. researchgate.netrsc.org It is an extension of DFT that allows for the calculation of electronic absorption and emission spectra. researchgate.netnih.gov
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of absorption peaks. nih.gov This information is crucial for predicting the UV-Vis absorption spectrum of a molecule like TCTA. nih.gov By comparing the predicted spectrum with experimental data, researchers can validate the computational model and gain a deeper understanding of the nature of the electronic transitions. aps.org
However, the accuracy of TD-DFT can be influenced by the choice of the exchange-correlation functional, and it is known to have limitations in describing certain types of excited states, such as long-range charge-transfer excitations. researchgate.netarxiv.org Despite these challenges, TD-DFT remains a powerful tool for the qualitative and often quantitative prediction of spectroscopic properties. rsc.orgarxiv.org For instance, in the study of similar organic emitters, TD-DFT has been successfully used to analyze their photophysical properties and explain the origins of their fluorescence and phosphorescence. rsc.org
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Singlet-B2 | 3.3767 | 367.18 | 0.1237 |
| Singlet-B2 | 3.3880 | 365.95 | 0.0946 |
| Singlet-B1 | 3.3917 | 365.55 | 0.1835 |
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
While DFT and TD-DFT provide valuable information about the static properties of a single molecule, the behavior of materials in the solid state is also governed by their dynamic nature and the interactions between molecules. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of the conformational landscape of flexible molecules like TCTA, revealing how different parts of the molecule can rotate and bend. nih.govunl.edu Understanding the conformational flexibility is crucial as it can affect the packing of molecules in the solid state and, consequently, the material's electronic properties. nih.govrepec.org
Furthermore, MD simulations can provide insights into the intermolecular interactions that dictate how molecules arrange themselves in a crystal or thin film. These interactions, which include van der Waals forces and electrostatic interactions, are critical for determining the morphology and charge transport characteristics of organic semiconductor films. By simulating a collection of TCTA molecules, researchers can study how they pack together and identify the dominant intermolecular interactions, which is essential for understanding and predicting the performance of devices based on this material.
Application of Materials Informatics and Machine Learning for Accelerated Material Discovery
The traditional approach to materials discovery often involves a time-consuming cycle of synthesis and characterization. nih.gov Materials informatics and machine learning (ML) are emerging as transformative approaches to accelerate this process. nih.govarxiv.org By leveraging large datasets of known materials and their properties, ML algorithms can learn structure-property relationships and predict the characteristics of new, un-synthesized compounds. e2enetworks.comyoutube.com
In the context of organic electronics, machine learning models can be trained on data from computational chemistry databases or experimental literature. These models can then be used to rapidly screen vast chemical spaces for molecules with desired properties, such as high charge mobility or specific energy levels. For a compound like TCTA, this could involve generating a library of virtual derivatives with different substituent groups and using a trained ML model to predict their HOMO/LUMO levels, energy gaps, and other relevant properties. This pre-screening can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. toronto.edunih.gov
The synergy between high-throughput DFT calculations and machine learning is particularly powerful. DFT can be used to generate accurate data for a set of molecules, which is then used to train an ML model. The ML model can then make predictions for a much larger set of molecules at a fraction of the computational cost. This integrated approach holds great promise for the rational design and accelerated discovery of new high-performance organic materials for a wide range of applications. nih.govtoronto.edu
Future Directions and Broadening Applications of 2,4,6 Tri 9h Carbazol 9 Yl 1,3,5 Triazine Based Materials
Integration into Emerging Organic Electronic Devices (e.g., Perovskite Light-Emitting Diodes, Organic Solar Cells)
The favorable electronic properties of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCTA) and its derivatives make them prime candidates for key roles in next-generation photovoltaic and light-emitting technologies. Their primary function in these devices is often as a Hole Transport Material (HTM) or as a component in donor-acceptor systems.
In the realm of Perovskite Solar Cells (PSCs) , carbazole-based HTMs are being explored as alternatives to the commonly used spiro-OMeTAD due to their potential for lower cost and improved stability. osti.govresearchgate.net The energy levels of the HTM must align properly with the valence band of the perovskite absorber layer to ensure efficient extraction of holes while blocking electrons, a critical factor for high-performance solar cells. youtube.com Research has focused on synthesizing new classes of carbazole-based cross-linkable materials that can withstand the strong solvents used in the fabrication of the perovskite layer, particularly in inverted (p-i-n) architectures. perovskite-info.com In one such study, the application of a novel cross-linked carbazole-based hole transporting layer resulted in an initial power conversion efficiency (PCE) of 16.9% for inverted-architecture perovskite cells, with expectations of higher efficiencies upon optimization. perovskite-info.com
For Organic Solar Cells (OSCs) , the design of star-shaped molecules featuring a 1,3,5-triazine (B166579) core is a promising strategy. nih.gov The triazine core acts as an electron-deficient anchor, which can be connected to various electron-donating "arms." This architecture allows for fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for achieving a high open-circuit voltage (Voc) and efficient charge separation at the donor-acceptor interface. nih.govnih.gov Theoretical studies using density functional theory (DFT) help predict the electronic and optical properties of novel TCTA-based molecules, guiding the synthesis of materials with optimized absorption spectra and charge transport characteristics for OSC applications. nih.gov
| Device Type | Material Role | Key Performance Metric | Reference Finding |
| Perovskite Solar Cell (inverted) | Cross-linkable Hole Transport Layer | Power Conversion Efficiency (PCE) | Achieved 16.9% PCE at the first attempt, demonstrating resistance to strong solvents used in fabrication. perovskite-info.com |
| Organic Solar Cell | Donor Material Component | Tunable Energy Levels | Star-shaped molecules with a triazine core allow for systematic tuning of HOMO/LUMO levels to match acceptor materials like PCBM. nih.gov |
| Perovskite Solar Cell | Hole Transport Layer | Stability and Performance | New carbazole-based HTLs show potential to improve device stability compared to the standard spiro-OMeTAD. osti.gov |
Exploration in Photocatalysis and Other Energy Conversion Technologies
Beyond optoelectronics, the fundamental donor-acceptor structure inherent in the carbazole-triazine motif is being leveraged for energy conversion applications, most notably in heterogeneous photocatalysis. While the discrete this compound molecule is not typically used directly as a photocatalyst, its constituent parts are ideal building blocks for creating highly active, porous, and stable photocatalytic materials known as Covalent Organic Frameworks (COFs) . researchgate.netacs.org
These COFs are crystalline porous polymers constructed from covalently linked organic monomers. By using a triazine-based monomer (an electron acceptor) and a carbazole-based monomer (an electron donor), researchers can construct a framework with a well-defined, periodic donor-acceptor network. researchgate.netdntb.gov.ua This structure offers several advantages for photocatalysis:
Broad Light Absorption: The extended π-conjugation allows the material to harvest a significant portion of the visible light spectrum. nih.gov
Efficient Charge Separation: Upon photoexcitation, the donor-acceptor nature facilitates the rapid separation of electrons and holes, minimizing recombination and making them available for chemical reactions. researchgate.netacs.org
High Stability: The strong covalent bonds provide excellent thermal and chemical stability, allowing the catalyst to be reused multiple times without significant loss of activity. researchgate.netdntb.gov.ua
Triazine-carbazole COFs have demonstrated high efficiency in various photocatalytic organic transformations, including the C-H activation of imidazopyridine and the oxidation of N-aryltetrahydroisoquinolines under visible light. researchgate.netacs.org This research direction represents a significant expansion of the application scope for materials based on the carbazole-triazine chemistry, moving into the fields of green chemistry and sustainable energy. nih.gov
| Application Area | Material Platform | Catalyzed Reaction Example | Key Advantages |
| Heterogeneous Photocatalysis | Covalent Organic Framework (COF) | C-3 thiocyanation of imidazo[1,2-a]pyridine | Metal-free, reusable, excellent photostability, visible-light active. acs.orgacs.org |
| Heterogeneous Photocatalysis | Covalent Organic Framework (COF) | Oxidation of N-aryltetrahydroisoquinolines | High crystallinity, good thermal/chemical stability, efficient charge separation. researchgate.netdntb.gov.ua |
Development of Multi-Functional Materials with Tunable Properties
A key area of future research is the development of multi-functional materials by chemically modifying the core this compound structure. The ability to functionalize the carbazole (B46965) units or the triazine core allows for precise tuning of the material's optical, electronic, and physical properties.
By introducing different chemical groups at various positions on the carbazole rings, researchers can systematically alter the material's HOMO and LUMO energy levels. For instance, introducing an electron-withdrawing group like a bromine atom can lower the HOMO level and increase the LUMO level, thereby widening the energy bandgap. rsc.org Conversely, adding more electron-donating units can raise the HOMO level. This tunability is critical for designing materials tailored to specific applications, such as optimizing the energy level alignment in a multi-layer OLED device or modifying the redox potential for photocatalysis.
This "molecular engineering" approach allows for the creation of a diverse library of materials from a single parent structure. A study on related 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives demonstrated that strategic functionalization could produce emitters with high thermal stability and properties suitable for thermally activated delayed fluorescence (TADF) or room temperature phosphorescence (RTP). rsc.org The ability to control these properties opens the door to creating single materials that can serve multiple functions within a device, such as acting as both the host and the emitter, simplifying device architecture and potentially reducing costs.
| Modification Strategy | Effect on Properties | Potential Application |
| Introduction of Bromine on Carbazole Unit | Widens the energy bandgap by lowering HOMO and raising LUMO levels. rsc.org | Tuning emitters for specific colors in OLEDs. |
| Addition of Peripheral Carbazole Groups | Modifies HOMO/LUMO levels and charge transport characteristics. rsc.org | Development of high-efficiency blue light emitters. |
| Altering End Groups on Star-Shaped Molecules | Systematically changes electronic and optical properties. nih.gov | Optimizing donor materials for Organic Solar Cells. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where carbazole derivatives react with cyanuric chloride derivatives. For example, 9H-carbazole-3-carbonitrile can react with fluorinated triazine precursors in the presence of a base (e.g., K₂CO₃) in polar solvents like DMSO at elevated temperatures (~150°C) under inert atmospheres . Purity optimization involves column chromatography (silica gel, ethyl acetate/petroleum ether) or sublimation (>99% purity) .
Q. Which spectroscopic and thermal characterization techniques are critical for analyzing this compound?
- Methodology :
- UV-Vis/PL Spectroscopy : Determine absorption (e.g., 283–296 nm) and photoluminescence (467 nm in film) to assess optoelectronic properties .
- Cyclic Voltammetry : Calculate HOMO (-6.18 eV) and LUMO (-2.95 eV) levels for charge transport studies .
- Differential Scanning Calorimetry (DSC) : Measure glass transition temperature (Tg = 162°C) to evaluate thermal stability for device applications .
Advanced Research Questions
Q. How does the star-shaped architecture of triazine-carbazole derivatives influence electrochromic performance in smart windows?
- Methodology : Electrochemical polymerization of triazine-carbazole monomers (e.g., PTCZ) creates highly branched, 3D networks, enhancing optical contrast (transparent-to-turquoise switching) and redox stability. Device optimization involves pairing with complementary materials (e.g., PEDOT) and testing under dual-electrode configurations (-1.5 to +1.8 V). Key metrics include switching time (<5 s), optical memory, and stability over 1,000 cycles .
Q. What strategies resolve efficiency discrepancies in OLEDs using this compound as a host material?
- Methodology :
- Host-Guest Energy Alignment : Ensure triplet energy levels of the host exceed those of the dopant (e.g., Eu(hfa)₃(TPPO)₂) to prevent energy back-transfer .
- Layer Positioning : Insert spacer layers (e.g., TAPC-26DCzPPy-PO-T2T) between charge generation and emissive layers to balance carrier injection, achieving EQE >24% and power efficiency >76 lm/W .
- Morphological Control : Use thermal annealing to reduce aggregation-induced quenching in thin films.
Q. How can structural modifications of triazine-carbazole derivatives tune porosity and band gaps in conjugated porous polymers (CPPs)?
- Methodology :
- Core Functionalization : Introduce thiophene or acetylene spacers (e.g., 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine) to adjust π-conjugation and bandgap (2.1–2.8 eV).
- Coupling Reactions : Employ Sonogashira or Glaser coupling to vary linker groups (e.g., benzene vs. diacetylene), modulating surface area (BET: 400–800 m²/g) and pore size (1–3 nm) .
Data Contradiction Analysis
Q. Why do reported HOMO/LUMO values for triazine-carbazole derivatives vary across studies?
- Methodology : Discrepancies arise from:
- Measurement Techniques : Cyclic voltammetry (solvent-dependent) vs. photoelectron spectroscopy (solid-state).
- Substituent Effects : Electron-withdrawing groups (e.g., phosphine oxides in PO-T2T) lower LUMO levels compared to carbazole-only derivatives .
- Film vs. Solution : Solid-state packing (e.g., in OLED host matrices) can shift energy levels by 0.1–0.3 eV .
Experimental Design Considerations
Q. What are the best practices for integrating this compound into solution-processed devices?
- Methodology :
- Solvent Selection : Use high-boiling solvents (e.g., chlorobenzene) to ensure uniform film formation via spin-coating.
- Additive Engineering : Incorporate 1,8-diiodooctane (1–3 vol%) to reduce phase separation in bulk heterojunction solar cells.
- Post-Deposition Treatments : Anneal at 80–100°C for 10 min to enhance crystallinity and charge mobility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
